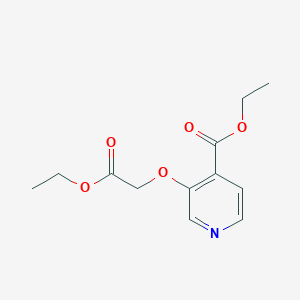

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate typically involves the reaction of ethyl 3-hydroxyisonicotinate with ethyl glycolate in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) . The reaction is carried out at low temperatures (around -10°C) and gradually warmed to ambient temperature . The product is then purified using flash chromatography .

Analyse Chemischer Reaktionen

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate can be compared with other isonicotinic acid derivatives, such as:

- Ethyl 3-hydroxyisonicotinate

- Ethyl 3-(2-hydroxy-2-oxoethoxy)isonicotinate

- Ethyl 3-(2-methoxy-2-oxoethoxy)isonicotinate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Biologische Aktivität

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.

This compound has a molecular formula of C13H15N1O5 and a molecular weight of approximately 265.26 g/mol. The synthesis typically involves the reaction of ethyl 3-hydroxyisonicotinate with ethyl glycolate, facilitated by triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in a tetrahydrofuran (THF) solvent system.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and potentially leading to therapeutic effects in various diseases. Specifically, it has been noted for its capacity to inhibit MALT1, a protein implicated in certain cancers, thereby promoting targeted ubiquitination for degradation .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. This compound has shown promise in inhibiting the growth of cancer cell lines, particularly those associated with diffuse large B-cell lymphoma (DLBCL). The mechanism involves the inhibition of MALT1 protease activity, which is critical in the survival and proliferation of certain cancer cells .

Inhibition of Kinases

In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific kinases involved in various signaling pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits distinct biological activities due to its unique functional groups. Below is a summary table comparing it with other isonicotinic acid derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 3-hydroxyisonicotinate | Moderate anticancer activity | Inhibits specific kinases |

| Ethyl 3-(2-hydroxy-2-oxoethoxy)isonicotinate | Antimicrobial properties | Modulates enzyme activity |

| This compound | Strong anticancer activity | Inhibits MALT1 and promotes ubiquitination |

| Ethyl 3-(2-methoxy-2-oxoethoxy)isonicotinate | Limited biological activity | Unknown |

Case Studies

- Case Study on DLBCL : A study demonstrated that treatment with this compound significantly reduced tumor size in DLBCL models by inducing apoptosis through MALT1 inhibition .

- Kinase Inhibition Study : Another study evaluated the compound's effect on various kinase pathways, revealing that it effectively inhibited the proliferation of cancer cell lines by disrupting key signaling pathways associated with cell survival .

Eigenschaften

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXGKYQXHNGUIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CN=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618152 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-02-7 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.